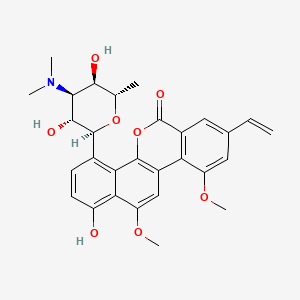

O-Deacetyl-ravidomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Deacetyl-ravidomycin is a microbial metabolite derived from the bacterium Streptomyces ravidus. It is a more active and stable analogue of the ravidomycin complex. This compound exhibits potent, light-dependent antitumor activity and has been found to inhibit Topoisomerase II . It also shows weak antibacterial and antifungal activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

O-Deacetyl-ravidomycin is synthesized through the deacetylation of ravidomycin. The deacetylation process involves refluxing ravidomycin in methanol . The structure of the product is confirmed through spectral data, showing the desired molecular peak at 521 m/z .

Industrial Production Methods

The industrial production of this compound involves culturing Streptomyces ravidus in an aqueous nutrient medium . This process allows for the large-scale production of the compound, which can then be isolated and purified for further use.

Análisis De Reacciones Químicas

Types of Reactions

O-Deacetyl-ravidomycin undergoes several types of chemical reactions, including:

Deacetylation: Removal of acetyl groups to form the active compound.

Hydrogenation: Reduction of the vinylic bond to form dihydro derivatives.

Acetylation: Addition of acetyl groups to form diacetyl derivatives.

Common Reagents and Conditions

Methanol: Used for deacetylation by refluxing.

Acetic Anhydride and Pyridine: Used for acetylation at room temperature.

Palladium on Carbon (Pd/C): Used for hydrogenation at atmospheric pressure.

Major Products Formed

Deacetyl-ravidomycin: Formed by deacetylation.

Dihydro-ravidomycin: Formed by hydrogenation.

Diacetyl-ravidomycin: Formed by acetylation.

Aplicaciones Científicas De Investigación

O-Deacetyl-ravidomycin has a wide range of scientific research applications, including:

Antitumor Activity: Exhibits potent, light-dependent antitumor activity.

Antibacterial Activity: Active against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis.

Antifungal Activity: Shows weak antifungal activity.

Inhibition of Topoisomerase II: Acts as an inhibitor of Topoisomerase II, which is crucial for DNA replication and cell division.

Mecanismo De Acción

O-Deacetyl-ravidomycin exerts its effects primarily through the inhibition of Topoisomerase II . This enzyme is essential for DNA replication and cell division. By inhibiting Topoisomerase II, this compound disrupts the DNA replication process, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making it a potent antitumor agent .

Comparación Con Compuestos Similares

O-Deacetyl-ravidomycin is part of the ravidomycin complex and shares similarities with other compounds such as:

Ravidomycin: The parent compound from which this compound is derived.

Gilvocarcin: Another antibiotic with a similar tetracyclic aglycone structure.

Chrysomycin: Shares structural similarities and is produced by Streptomyces albaduncus.

This compound is unique due to its enhanced stability and activity compared to ravidomycin . Its light-dependent antitumor activity and inhibition of Topoisomerase II make it a valuable compound for scientific research and potential therapeutic applications .

Propiedades

Fórmula molecular |

C29H31NO8 |

|---|---|

Peso molecular |

521.6 g/mol |

Nombre IUPAC |

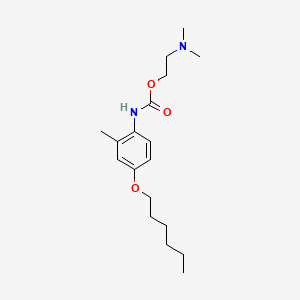

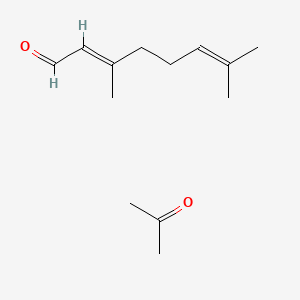

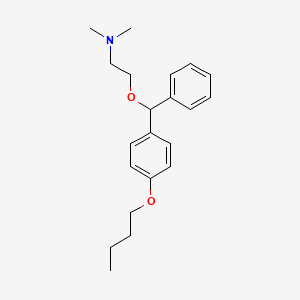

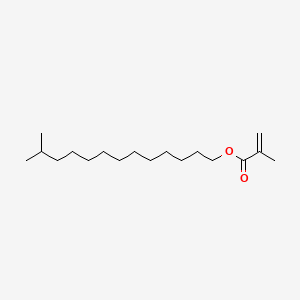

4-[(2S,3R,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m0/s1 |

Clave InChI |

ZHXCTIMNNKVMJM-YVTOXBEXSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O |

SMILES canónico |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)

![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)